molecular formula C6H9N3 B596189 4-Ethylpyridazin-3-amine CAS No. 1314931-11-7

4-Ethylpyridazin-3-amine

Cat. No. B596189
M. Wt: 123.159
InChI Key: FFJICSHBUIEYOT-UHFFFAOYSA-N
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Description

“4-Ethylpyridazin-3-amine” is a chemical compound with the molecular formula C6H9N3. It has an average mass of 123.156 Da and a monoisotopic mass of 123.079643 Da .


Synthesis Analysis

The synthesis of pyridazine derivatives, such as “4-Ethylpyridazin-3-amine”, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Ethylpyridazin-3-amine” were not found in the retrieved sources, pyridazine derivatives in general have been studied extensively. They are known to undergo a variety of chemical reactions, often involving changes to the substituents at various positions on the heterocyclic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethylpyridazin-3-amine” include its molecular formula C6H9N3, average mass 123.156 Da, and monoisotopic mass 123.079643 Da . Detailed information about its melting point, boiling point, density, and other physical and chemical properties was not found in the retrieved sources.

Scientific Research Applications

  • Photocatalytic Properties in Water Treatment : The study by Liu et al. (2015) indicates that derivatives of 4-Ethylpyridazin-3-amine can be used in visible light photocatalysis for dye wastewater treatment.

  • Interaction with Plasmid DNA : According to Lynn and Langer (2000), compounds related to 4-Ethylpyridazin-3-amine demonstrate potential in interacting electrostatically with plasmid DNA, which could be significant for gene therapy applications.

  • Synthesis of Antimicrobial Agents : Research by Bektaş et al. (2007) explores the synthesis of new 1,2,4-Triazole derivatives from 4-Ethylpyridazin-3-amine, indicating its use in developing antimicrobial agents.

  • Synthesis of PAF-Receptor Antagonists : The work of Benmehdi et al. (2008) demonstrates the synthesis of 4-aminopiperidines from 4-Ethylpyridazin-3-amine for potential use as PAF-receptor antagonists.

  • Pseudohaloborane Adducts Synthesis : A study by Das and Maiti (1990) focuses on synthesizing pseudohaloborane adducts from 4-Ethylpyridazin-3-amine, indicating potential applications in materials science and coordination chemistry.

  • Synthesis of Amine Adducts of Copper(II)-N-acetyl-β-alaninate : Research by Menabue et al. (1983) explores the synthesis of ternary complexes involving 4-Ethylpyridazin-3-amine, which could be relevant in the field of inorganic chemistry.

  • Synthesis of N-(2-pyridyl)amides as Antiinflammatory Agents : The study by Ukrainets et al. (1993) investigates the synthesis of N-(2-pyridyl)amides from 4-Ethylpyridazin-3-amine, suggesting its role in developing non-steroidal antiinflammatory drugs.

  • Amination of Aryl Halides : Research by Lang et al. (2001) shows the use of 4-Ethylpyridazin-3-amine in the amination of aryl halides, a crucial reaction in organic synthesis.

  • Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones : The work of Ismail and Wibberley (1967) involves the treatment of pyrido[4,3-d][1,3]oxazin-4-ones with amines, including 4-Ethylpyridazin-3-amine, for potential pharmaceutical applications.

Future Directions

While specific future directions for “4-Ethylpyridazin-3-amine” were not found in the retrieved sources, there is ongoing interest in the development of new therapeutic peptides . As a pyridazine derivative, “4-Ethylpyridazin-3-amine” could potentially be explored in this context.

properties

IUPAC Name

4-ethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJICSHBUIEYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716981
Record name 4-Ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpyridazin-3-amine

CAS RN

1314931-11-7
Record name 4-Ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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